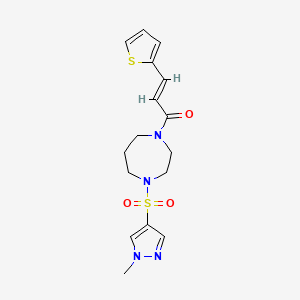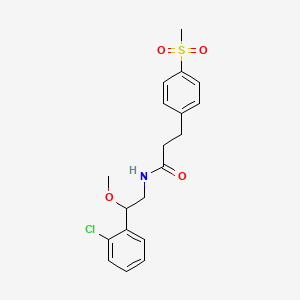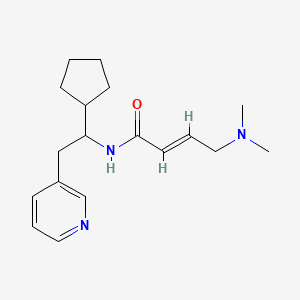![molecular formula C26H27N5O5 B2417539 benzyl [9-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetate CAS No. 846597-32-8](/img/no-structure.png)
benzyl [9-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl [9-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetate is a useful research compound. Its molecular formula is C26H27N5O5 and its molecular weight is 489.532. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis and Derivative Formation : Research has shown the synthesis of various acyclic nucleotide analogues derived from N3-substituted isoguanine, which involve complex chemical reactions and result in different compounds with potential applications in biochemistry and pharmaceuticals (Alexander et al., 2000).
Molecular Modeling and Anticancer Activity : Another study focused on designing, molecular modeling, and synthesis of new purine-diones with potential anticancer activity. This research contributes to the development of new chemotherapeutic agents (Hayallah, 2017).
Crystallography and Structure Analysis : Investigations into the crystal structure of similar compounds have been conducted, contributing to a better understanding of their chemical and physical properties (Li et al., 2015).
Pharmacological and Biological Research
Analgesic Activity Studies : The analgesic activity of new 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives with carboxylic, ester, or amide moieties has been studied. Such research is pivotal in the development of new analgesic drugs (Zygmunt et al., 2015).
Cytotoxicity and Anticancer Research : There has been significant research into the cytotoxicity of new alkaloids isolated from natural sources, providing insights into the potential anticancer applications of these compounds (Du et al., 2018).
Advanced Pharmaceutical Applications
PET Imaging in Neuroscience : Research involving PET ligands for brain imaging and in vivo studies on translocator protein expression in infarcted rat brains highlights the potential applications of similar compounds in neuroscience and diagnostic imaging (Yui et al., 2010).
Antioxidant Potential in Marine Organisms : Studies on substituted aryl meroterpenoids from red seaweed as potential antioxidants offer insights into the use of these compounds in food and pharmaceutical industries (Chakraborty et al., 2016).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for benzyl [9-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetate involves the condensation of 4-ethoxyaniline with ethyl acetoacetate to form 4-ethoxy-N-(1-oxo-2-propenyl)aniline. This intermediate is then reacted with guanidine to form 9-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-amine, which is subsequently acetylated with benzyl bromide to yield the final product.", "Starting Materials": [ "4-ethoxyaniline", "ethyl acetoacetate", "guanidine", "benzyl bromide" ], "Reaction": [ "Step 1: Condensation of 4-ethoxyaniline with ethyl acetoacetate in the presence of a base such as sodium ethoxide or potassium carbonate to form 4-ethoxy-N-(1-oxo-2-propenyl)aniline.", "Step 2: Reaction of 4-ethoxy-N-(1-oxo-2-propenyl)aniline with guanidine in the presence of a catalyst such as acetic acid or sulfuric acid to form 9-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-amine.", "Step 3: Acetylation of 9-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-amine with benzyl bromide in the presence of a base such as potassium carbonate or sodium hydride to yield benzyl [9-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetate." ] } | |
CAS-Nummer |
846597-32-8 |
Molekularformel |
C26H27N5O5 |
Molekulargewicht |
489.532 |
IUPAC-Name |
benzyl 2-[9-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate |
InChI |
InChI=1S/C26H27N5O5/c1-3-35-20-12-10-19(11-13-20)29-14-7-15-30-22-23(27-25(29)30)28(2)26(34)31(24(22)33)16-21(32)36-17-18-8-5-4-6-9-18/h4-6,8-13H,3,7,14-17H2,1-2H3 |
InChI-Schlüssel |
MBPUJPQLUBURKA-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)OCC5=CC=CC=C5 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2417460.png)



![1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(3,4,5-trimethoxybenzyl)azetidine-3-carboxamide](/img/structure/B2417467.png)
![tert-butyl 3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine-4-carboxylate](/img/structure/B2417468.png)

![3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)propanamide](/img/structure/B2417473.png)

![N-(2-oxobenzo[d][1,3]oxathiol-5-yl)-N-tosylisonicotinamide](/img/structure/B2417477.png)
![2-[[1-[2-(4-Methoxyphenyl)acetyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2417478.png)
